molecular formula C5H6N4S2 B7760501 3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol

3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol

Cat. No.: B7760501
M. Wt: 186.3 g/mol
InChI Key: QPPYXBQCWBDLLO-UHFFFAOYSA-N
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Description

3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired triazolothiadiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted triazolothiadiazoles depending on the nucleophile used.

Scientific Research Applications

3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: Potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects . The compound’s ability to form hydrogen bonds and interact with different receptors makes it a versatile pharmacophore.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but different substitution pattern.

    1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: Isomeric form with different ring fusion.

    1,2,3-triazolo[5,1-b][1,3,4]thiadiazine: Another isomer with different nitrogen arrangement.

Uniqueness

3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol is unique due to its specific substitution pattern and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its diverse applications make it a valuable compound in research and industry.

Properties

IUPAC Name

3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S2/c1-2-3-6-7-4-9(3)8-5(10)11-4/h2H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPYXBQCWBDLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C2N1N=C(S2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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